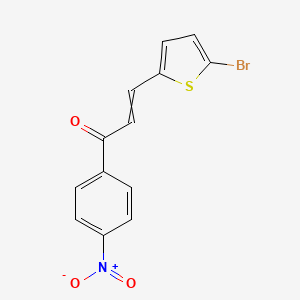
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- is an organic compound characterized by its benzene ring substituted with two methoxy groups at positions 1 and 3, and a 5-phenoxypentyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes methoxylation to introduce methoxy groups at the 1 and 3 positions.
Alkylation: The next step involves the introduction of the 5-phenoxypentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where benzene, 1,3-dimethoxy- is reacted with 5-phenoxypentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large-scale methoxylation of benzene using methanol and a suitable catalyst.
Friedel-Crafts Alkylation: The alkylation step is scaled up using industrial reactors, ensuring controlled temperature and pressure conditions to maximize yield.
化学反応の分析
Types of Reactions
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups activate the benzene ring towards electrophilic attack. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Bromine in carbon tetrachloride (CCl4), nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.
類似化合物との比較
Similar Compounds
Benzene, 1,3-dimethoxy-: Lacks the 5-phenoxypentyl group, making it less complex and potentially less active in certain applications.
Benzene, 1,3-dimethoxy-5-ethyl-: Contains an ethyl group instead of the 5-phenoxypentyl group, leading to different chemical and biological properties.
Uniqueness
Benzene, 1,3-dimethoxy-5-(5-phenoxypentyl)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from simpler benzene derivatives and enhances its utility in various applications.
特性
CAS番号 |
58545-33-8 |
|---|---|
分子式 |
C19H24O3 |
分子量 |
300.4 g/mol |
IUPAC名 |
1,3-dimethoxy-5-(5-phenoxypentyl)benzene |
InChI |
InChI=1S/C19H24O3/c1-20-18-13-16(14-19(15-18)21-2)9-5-4-8-12-22-17-10-6-3-7-11-17/h3,6-7,10-11,13-15H,4-5,8-9,12H2,1-2H3 |
InChIキー |
MOGDMSMCPOAWRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCCCCOC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


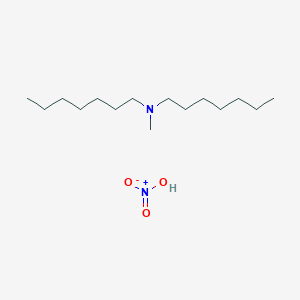
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)

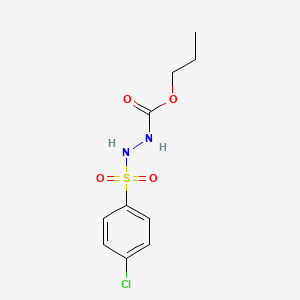
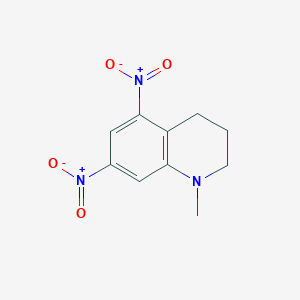
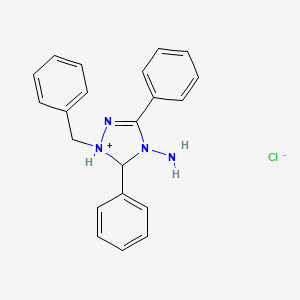
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
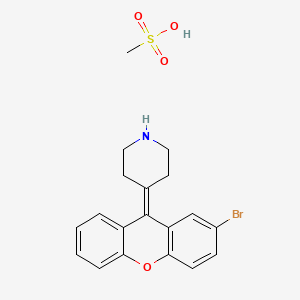
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

